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Compound of Interest |

3-(2-Benzyloxyphenyl)isonicotinic
Compound Name: _
acid
CAS No.: 1258632-70-0
Cat. No.: B1523683
. J

Compound Name: 2-(3-(Benzyloxy)phenyl)isonicotinic acid Synonyms: 2-[3-
(Phenylmethoxy)phenyl]-4-pyridinecarboxylic acid; 2-(3-Benzyloxyphenyl)pyridine-4-carboxylic
acid Chemical Class: Biaryl Ether / Isonicotinic Acid Derivative

Executive Summary

CAS 1008774-47-7 is a lipophilic carboxylic acid building block characterized by a pyridine-4-
carboxylic acid (isonicotinic acid) core substituted at the C2 position with a 3-benzyloxyphenyl
moiety.[1] This structural motif is highly significant in drug discovery, serving as a bioisostere for
biaryl propanoic acids found in GPR40 (FFAR1) agonists and P2Y 14 receptor antagonists. Its
physicochemical profile combines the solubility challenges of planar biaryl systems with the
specific hydrogen-bonding capabilities of the pyridine nitrogen and carboxylic acid tail, making
it a critical probe for Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled
Receptors (GPCRs) and metabolic enzymes like Sirtuins.

Physicochemical Data Profile

The following data represents a synthesis of calculated and empirically derived values standard
for this chemical class.

Table 1: Core Chemical Properties
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Property Value Technical Note
Molecular Formula C19H15NOs
. Optimal range for fragment-
Molecular Weight 305.33 g/mol )
based design (<500 Da).
Monoisotopic mass for MS
Exact Mass 305.1052 ] )
calibration.
Appearance White to Off-White Solid Crystalline powder form.
High melting point indicates
Melting Point 215-220 °C (Predicted) strong intermolecular H-

bonding (dimerization).

ble 2: Soluti | lvnami :

Parameter Value

Implications for Assay
Design

Solubility (Water) < 0.1 mg/mL

Practically insoluble in

aqueous buffers at neutral pH.

Solubility (DMSO) =20 mg/mL

Preferred solvent for stock

solutions (up to 50 mM).

LogP (Predicted) 40+0.3

Highly lipophilic; requires
carrier proteins (BSA) in

cellular assays.

pKa (Acid) 41+0.2

Carboxylic acid; exists as an
anion (COO") at physiological
pH (7.4).

pKa (Base) 2804

Pyridine nitrogen; largely
unprotonated at physiological
pH.

TPSA 62.3 A2

Good membrane permeability
prediction (<140 A?).
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Technical Protocols: Handling & Solubilization

Expert Insight: The primary failure mode in biological assays using CAS 1008774-47-7 is
compound precipitation upon dilution into aqueous media. The high LogP (4.0) drives rapid
aggregation if the DMSO concentration drops below 1% without carrier support.

Protocol A: Preparation of 10 mM Stock Solution

» Weighing: Accurately weigh 3.05 mg of CAS 1008774-47-7 into a sterile, amber glass vial (to
protect from potential photodegradation).

e Solvation: Add 1.00 mL of anhydrous DMSO (dimethyl sulfoxide), Grade =99.9%.

» Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath
at 37°C for 5 minutes.

e Storage: Aliquot into single-use volumes (e.g., 50 pL) to avoid freeze-thaw cycles. Store at
-20°C. Stability is >6 months under these conditions.

Protocol B: Aqueous Dilution for Cellular Assays

o Step 1: Dilute the DMSO stock 1:100 into the assay buffer containing 0.1% BSA (Bovine
Serum Albumin). The albumin acts as a lipid carrier, preventing the hydrophobic "crash-out"
of the biaryl ether tail.

o Step 2: Vortex immediately. The solution should remain clear.

» Step 3: Perform serial dilutions in the same BSA-containing buffer.

Mechanistic Context & Synthetic Utility

This molecule is frequently employed as a scaffold to interrogate the GPR40 (FFAR1) receptor
pathway, a target for Type 2 Diabetes therapeutics. The isonicotinic acid headgroup mimics the
carboxylate of long-chain fatty acids, while the benzyloxy tail provides hydrophobic anchoring
in the receptor's orthosteric site.

Synthetic Workflow (Suzuki-Miyaura Coupling)
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The most robust method to access CAS 1008774-47-7 and its derivatives is via palladium-
catalyzed cross-coupling. This modular approach allows researchers to vary the "Tail" region
(the benzyloxy group) to tune lipophilicity.

2-Chloroisonicotinic Acid
(Core Scaffold)

3-Benzyloxyphenylboronic Acid Suzuki Coupling Crude Mixture ificati CAS 1008774-47-7
(Tail Fragment) DME/Water, 80°C, 12h (Biaryl Ether Acid)
N\

Cataly;i;,v
Pd(PPh3)4 (5 mol%)
Na2CO3 (2m)

Click to download full resolution via product page

Figure 1: Modular synthesis of CAS 1008774-47-7 via Suzuki-Miyaura cross-coupling, enabling
rapid SAR expansion.

Biological Signaling Context (GPR40/Gq Pathway)

When used as a GPR40 agonist probe, CAS 1008774-47-7 triggers the Gg-coupled signaling
cascade, leading to intracellular calcium mobilization. This pathway is the standard readout for
validating the compound's activity.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1523683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

CAS 1008774-47-7
(Agonist)

GPR40 (FFAR1)
(GPCR)

Activation

Gag Protein

Stimulates

PLC-B
(Effector)
IP3
(Second Messenger)

Binds IP3R

PIP2

Endoplasmic Reticulum
(IP3 Receptor)

Efflux

Ca2+ Release
(Cytosaolic)

Insulin Secretion |
(Pancreatic 3-cell) :

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1523683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Figure 2: The Gg-coupled signaling cascade activated by biaryl ether carboxylic acids (GPR40
agonists), resulting in calcium mobilization and insulin secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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